molecular formula C8H6ClFO3 B1350884 3-Chloro-5-fluoro-4-methoxybenzoic acid CAS No. 886497-22-9

3-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No. B1350884
Key on ui cas rn: 886497-22-9
M. Wt: 204.58 g/mol
InChI Key: FDWCHZNFULHBCP-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

To 3-chloro-5-fluoro-4-methoxybenzoic acid (295 mg), toluene (3 mL), N,N-dimethylformamide (1 droplet) and thionyl chloride (0.15 mL) were added, and then the mixture was stirred at 60° C. for 16 hours. The solvent was distilled off under reduced pressure and the obtained residue was azeotroped with toluene and used for the synthesis of (b).
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:13])[C:10]=1[O:11][CH3:12])[C:5](O)=[O:6].C1(C)C=CC=CC=1.S(Cl)([Cl:23])=O>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:13])[C:10]=1[O:11][CH3:12])[C:5]([Cl:23])=[O:6]

Inputs

Step One
Name
Quantity
295 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1OC)F
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
used for the synthesis of (b)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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